molecular formula C12H14N2OS B6274497 N-(benzo[d]thiazol-2-ylmethyl)isobutyramide CAS No. 1088176-27-5

N-(benzo[d]thiazol-2-ylmethyl)isobutyramide

Cat. No.: B6274497
CAS No.: 1088176-27-5
M. Wt: 234.3
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Description

N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide (CAS 1088176-27-5) is a high-purity benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C12H14N2OS and a molecular weight of 234.32 g/mol, is characterized as a heterocyclic building block, essential for the synthesis of more complex bioactive molecules [ ][ ]. Benzothiazole derivatives are extensively investigated for their central nervous system activities. Research indicates that structurally related compounds demonstrate promising anticonvulsant properties in preclinical models, such as the maximal electroshock seizure (MES) test, with some exhibiting higher protective indices than standard therapies [ ]. Furthermore, recent studies highlight the potential of benzo[d]thiazol-2-yl-methyl derivatives as novel neuronal nitric oxide synthase (nNOS) inhibitors [ ]. These inhibitors are crucial for investigating neuroprotective strategies, showing efficacy in improving motor and non-motor functions in a 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease, suggesting a potential mechanism of action involving the reduction of oxidative and nitrosative stress in neurons [ ]. Supplied with a typical purity of ≥95%, this product is intended For Research Use Only and is not for diagnostic or therapeutic procedures [ ]. Researchers can access analytical documentation, including NMR and HPLC data, to support their experimental work.

Properties

CAS No.

1088176-27-5

Molecular Formula

C12H14N2OS

Molecular Weight

234.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-ylmethyl)isobutyramide typically involves the coupling of substituted 2-amino benzothiazoles with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined using automated chromatography systems .

Chemical Reactions Analysis

Reaction Mechanisms

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation : The amine attacks the electrophilic carbonyl carbon of isobutyryl chloride, facilitated by a base (e.g., triethylamine).

  • Intermediate Formation : A tetrahedral intermediate forms, leading to the expulsion of the leaving group (e.g., chloride).

  • Amide Bond Formation : The oxygen atom donates electrons to stabilize the transition state, resulting in the final amide product .

Analytical Characterization

Spectroscopic and crystallographic data are critical for verifying the compound’s structure and purity:

Technique Key Observations References
FTIR ν(N–H) ~3500 cm⁻¹, ν(C=O) ~1690 cm⁻¹, ν(C=N) ~1597 cm⁻¹
¹H NMR δ ~7.3–8.2 ppm (aromatic protons), δ ~13.15 ppm (NH)
Mass Spec m/z 227.0030 [M+H]⁺ (ESI)
XRD Monoclinic/orthorhombic systems depending on derivatives

Challenges and Considerations

  • Stereochemical Control : Achieving specific isomers (e.g., Z-isomer in related compounds) requires precise reaction conditions.

  • Solvent Choice : DMF or acetonitrile are preferred for high yields, but solvent compatibility with reactants must be verified .

  • Scalability : Reactions often involve small-scale synthesis; scaling up may require optimization of catalyst loadings and reaction times .

Scientific Research Applications

Antidiabetic Properties

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(benzo[d]thiazol-2-ylmethyl)isobutyramide, as antidiabetic agents. Research indicates that such compounds can activate AMP-activated protein kinase (AMPK), a crucial target for antidiabetic drugs. For instance, derivatives have been shown to enhance glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells through AMPK activation . This suggests that this compound could contribute to the development of new antidiabetic therapies.

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study synthesized various benzothiazole derivatives and evaluated their cytotoxic effects against cancer cell lines. The findings revealed that certain derivatives exhibited significant growth inhibition on HeLa cells (cervical cancer) and other tumor types, indicating a potential role in cancer treatment .

Antifungal and Antibacterial Effects

This compound has shown promise as an antifungal and antibacterial agent. Research into related compounds has demonstrated effectiveness against various fungal strains and bacterial pathogens, suggesting that this compound could be developed into a broad-spectrum antimicrobial agent .

Organic Electronics

The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics. The compound's ability to participate in charge transfer processes is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable optical characteristics .

Crystal Engineering

This compound has been studied for its crystal structure, which influences its physical properties and potential applications in crystal engineering. The crystal packing and intermolecular interactions can affect the material's stability and performance in various applications, including drug formulation .

Case Studies

StudyApplicationFindings
AntidiabeticIncreased glucose uptake via AMPK activation in muscle cells
AntitumorSignificant cytotoxicity against HeLa cells
AntimicrobialEffective against multiple bacterial strains
Organic ElectronicsFavorable charge transfer properties for OLEDs

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-ylmethyl)isobutyramide involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that the compound binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-(Benzothiazol-2-yl)butyramide ()
  • Structure : Lacks the methyl bridge, directly linking the benzothiazole’s 2-position to a butyramide group (-NHCO-C₃H₇).
  • Crystallographic studies reveal planar molecular geometry with intermolecular N–H⋯N and C–H⋯π interactions, forming ribbon-like structures .
  • Applications : Used as a precursor for polyimides and metal complexes due to its rigid, planar structure .
N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6) ()
  • Structure : Aliphatic amides with branched alkyl chains (C₅ and C₆).
  • Key Differences : Volatile compounds involved in insect communication (e.g., Bactrocera tryonimales pheromones). The aromatic benzothiazole in the target compound likely reduces volatility but increases thermal stability, shifting applications from ecology to materials science .
2-Isopropyl-2,3,N-trimethyl-butyramide (, Entry 11)
  • Structure : Highly branched aliphatic amide with multiple methyl groups.
  • Key Differences: Increased steric hindrance may limit reactivity compared to the target compound.

Physicochemical Properties

Compound Name Molecular Formula Melting Point Solubility Key Interactions
N-(benzo[d]thiazol-2-ylmethyl)isobutyramide C₁₂H₁₄N₂OS Not reported Likely low in water (aromatic) Anticipated N–H⋯N and C–H⋯π bonds
N-(Benzothiazol-2-yl)butyramide C₁₁H₁₂N₂OS 447 K Low (ethanol recrystallization) N–H⋯N, C–H⋯O, and C–H⋯π
N-(2-methylbutyl)isobutyramide (C5) C₉H₁₉NO Not reported Moderate (aliphatic) Van der Waals, dipole interactions
2-Isopropyl-5-methyl-cyclohexanecarboxylic acid ethylamide (Entry 17, ) C₁₃H₂₃NO₂ Not reported Variable (branched aliphatic) Steric hindrance limits interactions

Biological Activity

N-(benzo[d]thiazol-2-ylmethyl)isobutyramide is a compound of interest in medicinal chemistry, particularly for its biological activities. This article explores its mechanism of action, biological targets, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of substituted 2-amino benzothiazoles with isobutyryl chloride. The synthesis typically involves the use of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. Purification is achieved via column chromatography, ensuring the isolation of the desired product.

The primary biological target of this compound is Cyclooxygenase-1 (COX-1) , an enzyme crucial in the synthesis of prostaglandins. By acting as a weak inhibitor of COX-1, this compound disrupts the prostaglandin synthesis pathway, leading to a reduction in prostaglandin production . This mechanism is significant in contexts where inflammation modulation is required .

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Due to its inhibition of COX-1, it has potential applications in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Related compounds have shown cytotoxic effects against leukemia cell lines, indicating potential for further exploration in cancer therapeutics .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of benzothiazole compounds exhibited significant cytotoxicity against human CD4(+) lymphocytes and various cancer cell lines. The CC(50) values ranged from 4 to 9 µM for these compounds, suggesting a need for further investigation into their anticancer properties .
  • Antimicrobial Activity : Although initial studies did not find significant antimicrobial effects, derivatives combining thiazole with other groups have shown promise against Gram-positive and Gram-negative bacteria. This suggests that structural modifications may enhance activity .
  • Photophysical Properties : The compound's electronic properties were analyzed, revealing absorption maxima typical for benzothiazole derivatives. The positioning of substituents influenced these properties significantly, which could impact biological activity .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target/Effect IC50/CC50 (µM) Notes
COX-1 InhibitionWeak inhibitorNot specifiedDisrupts prostaglandin synthesis
CytotoxicityHuman CD4(+) lymphocytes4 - 9Significant against leukemia cells
Antimicrobial ActivityVarious bacterial strainsNot specifiedLimited initial findings
Photophysical PropertiesAbsorption maxima271 - 307 nmAffected by substituent position

Q & A

Q. What are the recommended synthetic routes for N-(benzo[d]thiazol-2-ylmethyl)isobutyramide, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting 2-aminobenzothiazole derivatives with isobutyryl chloride in anhydrous acetone under reflux conditions. Catalysts such as triethylamine may enhance reaction efficiency. Post-synthesis purification is typically achieved via column chromatography or recrystallization from methanol or ethanol . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) to improve yields.

Q. How is this compound characterized spectroscopically?

Structural confirmation requires a combination of techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to identify proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm) and carbonyl signals (δ 165–175 ppm).
  • IR : Peaks at ~1664 cm1^{-1} (amide C=O stretch) and ~3473 cm1^{-1} (N–H stretch) .
  • HRMS : To verify molecular weight (e.g., [M+H]+^+ calculated for C13_{13}H14_{14}N2_2O3_3S: 278.33) .
  • X-ray crystallography : For definitive confirmation of molecular geometry and hydrogen bonding patterns (e.g., N–H⋯N and C–H⋯O interactions) .

Q. What are the stability and storage recommendations for this compound?

The compound is typically stable as a white to off-white solid. Storage should occur in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis or oxidation. Purity (>99%) should be verified via HPLC before use in sensitive assays .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d) is recommended for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Studies on analogous benzothiazole derivatives have used DFT to analyze charge distribution and electron-donating/withdrawing effects of substituents . Molecular docking (e.g., AutoDock Vina) can further explore binding affinities to biological targets like tyrosinase or inflammatory enzymes .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Methodological solutions include:

  • Standardized in vitro assays : Use validated protocols (e.g., COX-2 inhibition assays for anti-inflammatory activity) with positive controls.
  • In silico validation : Compare docking results with experimental IC50_{50} values to identify outliers .
  • Purity verification : Employ HPLC-MS to rule out degradation products or isomers .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

Structure-Activity Relationship (SAR) studies suggest:

  • Substitution at the thiazole ring : Electron-withdrawing groups (e.g., –NO2_2) may enhance antimicrobial activity, while hydrophobic groups (e.g., –CF3_3) improve membrane permeability .
  • Modification of the amide side chain : Introducing morpholine or piperidine moieties can increase solubility and target affinity, as demonstrated in anti-inflammatory derivatives .
  • Stereochemical considerations : Enantiomeric resolution (e.g., chiral HPLC) to isolate active stereoisomers .

Q. How can researchers analyze intermolecular interactions in the crystal lattice of this compound?

Single-crystal X-ray diffraction reveals non-covalent interactions critical for stability:

  • Classical hydrogen bonds : N–H⋯N between the amide proton and thiazole nitrogen .
  • Non-classical interactions : C–H⋯O and π-π stacking (e.g., between benzothiazole rings) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to assess melting points and polymorphism .

Methodological Considerations

Q. What experimental protocols are recommended for evaluating enzyme inhibition kinetics?

For enzyme targets (e.g., tyrosinase or cyclooxygenase):

  • Kinetic assays : Use spectrophotometric methods to monitor substrate conversion (e.g., L-DOPA oxidation for tyrosinase).
  • Inhibition constants : Calculate KiK_i values via Lineweaver-Burk plots.
  • Control experiments : Include reference inhibitors (e.g., kojic acid for tyrosinase) .

Q. How should researchers approach scale-up synthesis without compromising yield?

  • Continuous-flow reactors : Minimize side reactions and improve heat transfer.
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

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